molecular formula C8H10FN3 B1340477 N-(3-Fluoro-4-methylphenyl)guanidine CAS No. 46117-85-5

N-(3-Fluoro-4-methylphenyl)guanidine

Cat. No.: B1340477
CAS No.: 46117-85-5
M. Wt: 167.18 g/mol
InChI Key: AWTJHZXPMFIOAC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(3-Fluoro-4-methylphenyl)guanidine can be achieved through various methods. One common approach involves the reaction of N-chlorophthalimide with isocyanides and amines in a sequential one-pot process. This method provides a straightforward and efficient route to diverse guanidines, including this compound, with yields up to 81%. Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

N-(3-Fluoro-4-methylphenyl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where the fluorine or methyl group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Fluoro-4-methylphenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Fluoro-4-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the fluorine atom may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

N-(3-Fluoro-4-methylphenyl)guanidine can be compared with other similar compounds, such as:

    N-(3-Fluoro-4-chlorophenyl)guanidine: Similar structure but with a chlorine atom instead of a methyl group.

    N-(3-Fluoro-4-methoxyphenyl)guanidine: Contains a methoxy group instead of a methyl group.

    N-(3-Fluoro-4-nitrophenyl)guanidine: Features a nitro group instead of a methyl group.

These compounds share similar chemical properties but differ in their specific functional groups, which can influence their reactivity, biological activity, and applications.

Properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTJHZXPMFIOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482584
Record name N-(3-FLUORO-4-METHYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46117-85-5
Record name N-(3-FLUORO-4-METHYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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